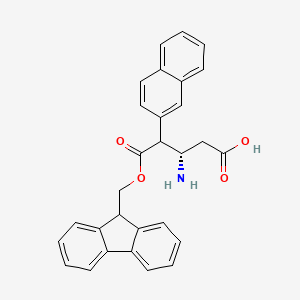
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid is a complex organic compound with a unique structure that combines fluorenyl, naphthyl, and amino acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and deprotection. One common method involves the use of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino group . The synthesis starts with the protection of the amino group using Fmoc, followed by the coupling of the protected amino acid with the naphthyl and fluorenyl moieties. The final step involves the removal of the Fmoc group under mild basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is also common in industrial settings .
化学反应分析
Types of Reactions
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, acylated, and oxidized forms of the original compound .
科学研究应用
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the development of fluorescent probes and sensors for detecting biomolecules
作用机制
The mechanism of action of (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The fluorenyl and naphthyl moieties contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
- (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2,4,5-trimethylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, (3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid stands out due to its unique combination of fluorenyl, naphthyl, and amino acid moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C29H25NO4 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
(3S)-3-amino-5-(9H-fluoren-9-ylmethoxy)-4-naphthalen-2-yl-5-oxopentanoic acid |
InChI |
InChI=1S/C29H25NO4/c30-26(16-27(31)32)28(20-14-13-18-7-1-2-8-19(18)15-20)29(33)34-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26,28H,16-17,30H2,(H,31,32)/t26-,28?/m0/s1 |
InChI 键 |
IUFMAMASIBVSGZ-QODXOHEASA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)C([C@H](CC(=O)O)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(CC(=O)O)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


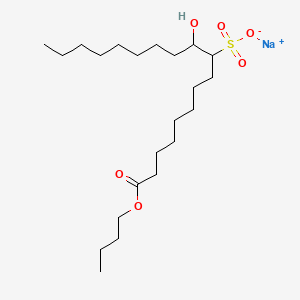
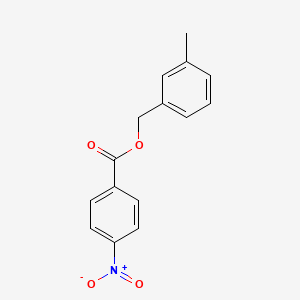
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)

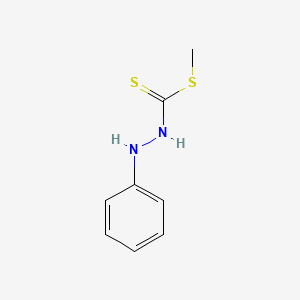
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13799268.png)
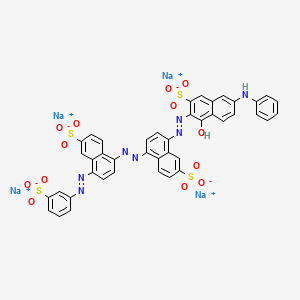
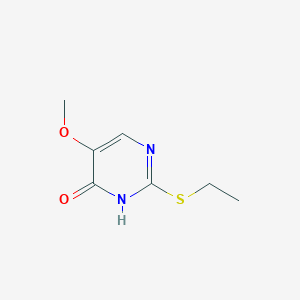
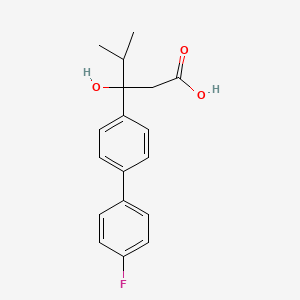
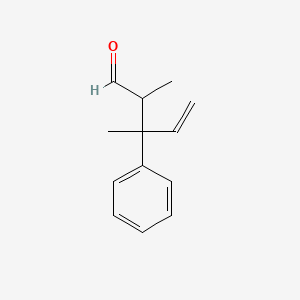
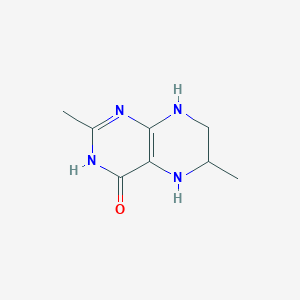
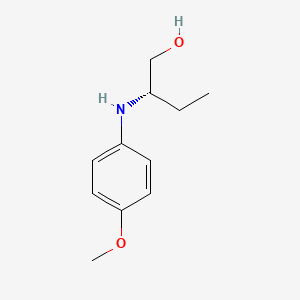
![3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B13799332.png)
